ethyl 2-{3-(4-bromophenyl)-5-[(trifluoroacetyl)amino]-1H-pyrazol-1-yl}-1,3-thiazole-4-carboxylate
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Overview
Description
ETHYL 2-[3-(4-BROMOPHENYL)-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features a combination of bromophenyl, trifluoroacetamido, pyrazolyl, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-(4-BROMOPHENYL)-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include bromobenzene derivatives, trifluoroacetic anhydride, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3-(4-BROMOPHENYL)-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
ETHYL 2-[3-(4-BROMOPHENYL)-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Material Science: The unique structural features of the compound make it useful in the design of novel materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(4-BROMOPHENYL)-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoroacetamido group, in particular, is known to enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-(4-BROMOBENZOYL)-4-(4-BROMOPHENYL)-1-CYANO-2,6-BIS(2,4-DICHLOROPHENYL)-4-HYDROXYCYCLOHEXANECARBOXYLATE
- ETHYL 3-BROMO-4-(2,2,2-TRIFLUOROACETAMIDO)BENZOATE
Uniqueness
ETHYL 2-[3-(4-BROMOPHENYL)-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its combination of bromophenyl, trifluoroacetamido, pyrazolyl, and thiazole moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H12BrF3N4O3S |
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Molecular Weight |
489.3 g/mol |
IUPAC Name |
ethyl 2-[3-(4-bromophenyl)-5-[(2,2,2-trifluoroacetyl)amino]pyrazol-1-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H12BrF3N4O3S/c1-2-28-14(26)12-8-29-16(22-12)25-13(23-15(27)17(19,20)21)7-11(24-25)9-3-5-10(18)6-4-9/h3-8H,2H2,1H3,(H,23,27) |
InChI Key |
GYYRVAVFUYEWAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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